Product packaging for 3-Amino-2-(methylamino)benzoic acid(Cat. No.:CAS No. 766491-67-2)

3-Amino-2-(methylamino)benzoic acid

Cat. No.: B2764942
CAS No.: 766491-67-2
M. Wt: 166.18
InChI Key: NZEMZRWEMOHJGX-UHFFFAOYSA-N
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Description

Contextual Significance within the Aminobenzoic Acid Class

Aminobenzoic acids are aromatic compounds characterized by a benzene (B151609) ring substituted with both an amino group (-NH₂) and a carboxylic acid group (-COOH). ymdb.ca This bifunctional nature makes them versatile building blocks in organic synthesis. mdpi.com The relative positions of these two functional groups (ortho, meta, or para) give rise to different isomers with distinct chemical and physical properties. rsc.org For instance, para-aminobenzoic acid (PABA) is a well-known precursor in the biosynthesis of folic acid. researchgate.netfiveable.me

3-Amino-2-(methylamino)benzoic acid is a derivative of aminobenzoic acid, distinguished by the presence of a methylamino group (-NHCH₃) at the 2-position and an amino group at the 3-position of the benzoic acid backbone. This specific substitution pattern influences its electronic properties and reactivity, setting it apart from its parent aminobenzoic acid isomers. Aminobenzoic acids and their derivatives are crucial intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. mdpi.com Their ability to undergo reactions at both the amino and carboxylic acid moieties allows for the construction of more complex molecules. researchgate.net

Overview of Key Structural Features and Functional Group Interactions

The structure of this compound comprises a central benzene ring, a carboxylic acid group, a primary amino group, and a secondary methylamino group. The presence of multiple functional groups capable of hydrogen bonding significantly influences the molecule's physical properties, such as its melting point and solubility. scienceinfo.com The amino groups, with their lone pairs of electrons on the nitrogen atoms, impart basic properties to the molecule, while the carboxylic acid group provides acidity. scienceinfo.com

Physicochemical Data for this compound and Related Compounds
CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
This compound766491-67-2C₈H₁₀N₂O₂166.18
Benzoic acid, 3-amino-2-[(methylamino)carbonyl]-761383-07-7C₉H₁₀N₂O₃194.19
Benzoic acid, 3-amino-2-(methylamino)-, methyl ester913297-16-2C₉H₁₂N₂O₂180.21

Historical Development of Research on Aminobenzoic Acid Derivatives

Research into aminobenzoic acids and their derivatives has a rich history, initially driven by the dye industry. wikipedia.org Over time, their importance expanded into the pharmaceutical and biomedical fields. researchgate.net A significant milestone was the discovery of the biological roles of compounds like PABA, which is essential for folic acid synthesis in many microorganisms. nih.gov This discovery paved the way for the development of sulfonamide antibacterial drugs, which act by inhibiting the enzyme that incorporates PABA into folic acid. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B2764942 3-Amino-2-(methylamino)benzoic acid CAS No. 766491-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-(methylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-7-5(8(11)12)3-2-4-6(7)9/h2-4,10H,9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEMZRWEMOHJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino 2 Methylamino Benzoic Acid

Classical and Established Synthetic Routes

The traditional synthesis of 3-Amino-2-(methylamino)benzoic acid can be approached through several foundational organic chemistry reactions. These methods rely on the transformation of functional groups on benzoic acid precursors.

Reductive Strategies from Nitroaromatic Precursors

A primary and highly effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. In a potential synthesis for this compound, a logical nitroaromatic precursor would be 2-(methylamino)-3-nitrobenzoic acid . The final step in this sequence is the chemical reduction of the nitro functional group at the C3 position to the desired primary amine.

This reduction is a standard and widely employed transformation in organic synthesis. Various reducing agents can accomplish this, with common methods including the use of metals in acidic media (e.g., tin or iron in HCl) or, more cleanly, through catalytic hydrogenation. The reduction of the related compound, 3-nitrobenzoic acid, to 3-aminobenzoic acid is a well-established process that serves as a procedural model. wikipedia.org Similarly, methyl 3-nitrobenzoate can be effectively reduced to methyl 3-aminobenzoate (B8586502) using hydrogen gas over a palladium-on-carbon catalyst, yielding a quantitative conversion. sciencemadness.org

A plausible synthesis would first involve the preparation of the nitroaromatic precursor, followed by this reductive step.

Alkylation Reactions for the Introduction of the Methylamino Group

An alternative approach begins with a diamine precursor, 2,3-diaminobenzoic acid , and introduces the methyl group via an alkylation reaction. The key challenge in this methodology is achieving selective N-methylation at the C2-amino group without affecting the C3-amino group or the carboxylic acid function.

Modern catalytic systems have shown increasing efficacy for the selective N-alkylation of amines. nih.gov For instance, various aromatic amines can be selectively methylated using reagents like dimethyl carbonate over a copper-zirconium bimetallic catalyst or methanol (B129727) over a platinum-on-carbon catalyst. nih.govshokubai.org The selective monomethylation of diamines, while challenging due to the similar reactivity of the two amino groups, can often be achieved by carefully controlling reaction conditions and catalyst loading. units.it The differential steric and electronic environment of the two amino groups in 2,3-diaminobenzoic acid—one being ortho to the carboxylic acid and the other meta—could potentially be exploited to achieve the required selectivity for methylation at the C2 position.

Direct Amine Synthesis Approaches

Direct amination methods, particularly nucleophilic aromatic substitution, represent a foundational approach to forming carbon-nitrogen bonds on an aromatic ring. In the context of synthesizing the target molecule, this could theoretically involve the reaction of a precursor like 2-chloro-3-aminobenzoic acid with methylamine (B109427). In this scenario, the methylamine would act as a nucleophile to displace the chlorine atom. However, the success of such a reaction is highly dependent on the activation of the aromatic ring. Typically, strong electron-withdrawing groups positioned ortho or para to the leaving group are required to facilitate this substitution, a condition not optimally met in this specific precursor.

Advanced and Optimized Synthetic Protocols

More sophisticated synthetic strategies often provide higher yields, better purity, and more environmentally benign conditions compared to classical methods. These include advanced catalytic techniques and multi-step pathways that offer greater control over the chemical transformations.

Catalytic Hydrogenation Techniques for Amine Formation

Catalytic hydrogenation stands out as a superior method for the reduction of nitro groups due to its high efficiency, clean reaction profile, and the ease of product isolation by simply filtering away the solid catalyst. This technique is a cornerstone of industrial chemical synthesis. researchgate.net

As applied to the synthesis of this compound from its precursor, 2-(methylamino)-3-nitrobenzoic acid, catalytic hydrogenation would typically be performed in a suitable solvent like ethanol (B145695) or methanol. A catalyst, most commonly 5% or 10% palladium on a carbon support (Pd/C), is used. The reaction is conducted under a hydrogen gas atmosphere, with pressures ranging from atmospheric to several bars, to facilitate the reduction. sciencemadness.org The process is generally quantitative and avoids the use of harsh, stoichiometric metal-acid reducing systems.

Table 1: Comparison of Reductive Methods for Nitroaromatic Compounds

Method Reagent/Catalyst Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂, Pd/C Methanol/Ethanol solvent, Room temp, 1-4 atm H₂ High yield, clean product, easy work-up Requires specialized hydrogenation equipment
Metal/Acid Reduction Fe/HCl or Sn/HCl Aqueous/Alcohol solvent, Reflux Inexpensive reagents, robust Stoichiometric metallic waste, harsh conditions

| Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄) | Aqueous basic solution | Effective for water-soluble substrates | Can be difficult to work with, potential for side reactions |

Multi-step Synthesis via Halogenated Benzoic Acid Intermediates

A highly practical and controllable route to this compound involves a multi-step synthesis starting from a halogenated nitrobenzoic acid. A logical and well-precedented starting material for this pathway is 2-chloro-3-nitrobenzoic acid . This approach is analogous to the industrial synthesis of the isomer 4-(methylamino)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid. guidechem.com

The proposed two-step synthesis is as follows:

N-Methylation via Nucleophilic Aromatic Substitution: The first step involves the reaction of 2-chloro-3-nitrobenzoic acid with an aqueous solution of methylamine. The strong electron-withdrawing effect of the nitro group at the meta position activates the C2 position (ortho to the nitro group) for nucleophilic attack. This allows the methylamine to displace the chloride ion, forming the intermediate 2-(methylamino)-3-nitrobenzoic acid . This type of reaction is often carried out at elevated temperatures to ensure completion. guidechem.comgoogle.com

Nitro Group Reduction: The second and final step is the reduction of the nitro group on the intermediate compound to a primary amine, yielding the target product, this compound. As detailed previously (see 2.2.1), catalytic hydrogenation using H₂ and a palladium catalyst is the preferred industrial method for this transformation due to its efficiency and cleanliness. sciencemadness.orgresearchgate.net

This multi-step pathway offers a clear and controllable route to the final product, relying on two high-yielding and well-understood reaction types.

Table 2: Proposed Multi-step Synthesis Pathway

Step Starting Material Reagent(s) Intermediate/Product Reaction Type
1 2-Chloro-3-nitrobenzoic acid Methylamine (aq. solution) 2-(Methylamino)-3-nitrobenzoic acid Nucleophilic Aromatic Substitution

| 2 | 2-(Methylamino)-3-nitrobenzoic acid | H₂, Pd/C | this compound | Catalytic Hydrogenation |

Chemical Reactivity and Derivatization of 3 Amino 2 Methylamino Benzoic Acid

Fundamental Chemical Transformations

The distinct reactivity of each functional group can be harnessed to perform a variety of fundamental chemical transformations.

The carboxylic acid moiety is a primary site for nucleophilic acyl substitution reactions. masterorganicchemistry.com These reactions typically proceed by activating the carboxyl group to enhance its electrophilicity, followed by attack from a nucleophile. libretexts.orglibretexts.org

Esterification: The conversion of the carboxylic acid to an ester can be achieved by reacting it with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. libretexts.org The reaction is reversible, and often requires heating with an acid catalyst. libretexts.org The methyl ester of 3-Amino-2-(methylamino)benzoic acid is a known derivative, indicating the feasibility of this transformation. epa.gov

Amidation: The formation of amides from the carboxylic acid group is a crucial reaction, particularly for building larger molecules like peptides. lookchemmall.com Direct reaction with an amine is often difficult as the basic amine tends to deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.org To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are employed. libretexts.org These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine to form the corresponding amide. libretexts.org Various other coupling agents have been developed for efficient amidation under mild conditions. lookchemmall.com

The two amine groups on the aromatic ring, being basic and nucleophilic, readily participate in characteristic reactions of aromatic amines. uomustansiriyah.edu.iq

Acylation: The primary and secondary amine groups can be acylated by reacting with acyl chlorides or acid anhydrides. This reaction is fundamental in peptide synthesis, where protecting groups are often installed via acylation. For instance, the primary amino group of 3-amino-4-(methylamino)benzoic acid can be selectively protected with the Fluorenylmethyloxycarbonyl (Fmoc) group by reacting it with Fmoc-Cl. nih.gov This forms the well-known building block Fmoc-3-amino-4-(methylamino)benzoic acid (Fmoc-MeDbz), which is extensively used in creating complex peptide structures. nih.govchemimpex.com

Salt Formation: As bases, the amine functional groups react with acids to form ammonium (B1175870) salts. uomustansiriyah.edu.iq For example, this compound can be converted into its hydrochloride salt, which can influence its solubility and handling properties. smolecule.com This acid-base reactivity is a fundamental property of the amine moieties. smolecule.com

The amine groups of this compound can act as nucleophiles, attacking electrophilic centers to form new carbon-nitrogen bonds. smolecule.com This reactivity is central to many of its derivatization pathways.

In a process known as the Mannich reaction, the active hydrogen on the amine can react with formaldehyde (B43269) and another amine, forming a new aminomethyl derivative. nih.govrjptonline.org The amine groups can also undergo nucleophilic substitution with alkyl halides or other electrophiles. For example, the amino group of related 3-aminoquinazolinones has been shown to react with chloroacetylchloride, demonstrating its nucleophilic character in substitution reactions. nih.gov This nucleophilicity is also harnessed during the cyclization reactions that form heterocyclic systems.

Synthesis of Complex Molecular Architectures

The unique arrangement of functional groups in this compound makes it an excellent precursor for constructing more complex molecules, particularly heterocyclic rings and bioconjugates.

The proximity of the amino and carboxylic acid groups on the benzene (B151609) ring facilitates the synthesis of fused heterocyclic systems.

Quinazolinones: Derivatives of this compound are precursors to quinazolinones, a class of "privileged" pharmacophores in drug discovery. mdpi.com The synthesis often begins with the cyclization of an anthranilic acid derivative (like the title compound) with a reagent such as acetic anhydride (B1165640) to form an intermediate benzoxazinone (B8607429). mdpi.comsapub.org This intermediate can then react with a nitrogen nucleophile, like hydrazine (B178648) or another amine, to yield the final quinazolinone structure. mdpi.comsapub.orgekb.eg

Thiadiazoles and Oxadiazoles: The carboxylic acid function serves as a handle to build five-membered heterocyclic rings like thiadiazoles and oxadiazoles. The general strategy involves converting the carboxylic acid into a key intermediate, the acid hydrazide (acyl hydrazide). sapub.orgijper.org

For 1,3,4-Oxadiazoles , the acid hydrazide can be cyclized with various one-carbon sources, such as carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride. researchgate.net

For 1,3,4-Thiadiazoles , the acid hydrazide is typically first converted to a thiosemicarbazide (B42300) by reacting it with a thiocyanate (B1210189) or carbon disulfide. sapub.orgnih.govcore.ac.uk This thiosemicarbazide intermediate is then cyclized under acidic conditions to furnish the thiadiazole ring. nih.govcore.ac.uk

These heterocyclic derivatizations significantly expand the chemical space accessible from this compound.

The structural features of this compound make it a valuable linker and building block in bioconjugation chemistry. chemimpex.combiosynth.com The conjugation of molecules to peptides or other biomolecules can enhance properties like cell permeability, stability, and selectivity. nih.gov

This compound is particularly useful in peptide synthesis. chemimpex.com After protecting the primary amine (often as the Fmoc derivative), the carboxylic acid can be activated and coupled to the N-terminus of a peptide chain. nih.gov Its rigid aromatic backbone can influence the conformation of the resulting peptide, while the methylamino group can affect biological activity. chemimpex.com It has been used as a non-natural amino acid to create peptide-based therapeutics and to study protein interactions. chemimpex.combiosynth.comacs.org Furthermore, its ability to be converted into a thioester surrogate makes it a tool for native chemical ligation, a powerful technique for synthesizing large peptides and proteins. nih.gov

Ring-Closure and Cyclization Reactions to Form Fused Systems

The unique arrangement of amino and carboxylic acid functionalities on the benzene ring of this compound and its derivatives makes it a valuable precursor for the synthesis of various fused heterocyclic systems. These intramolecular cyclization reactions are critical in medicinal chemistry for constructing complex scaffolds, particularly acridones.

Acridones are tricyclic heterocyclic compounds that form the core structure of many biologically active natural products and synthetic pharmaceuticals. nih.govekb.eg The most common route to acridone (B373769) synthesis involves the acid-induced ring closure of an N-phenyl anthranilic acid intermediate. nih.govconicet.gov.ar This precursor is typically prepared via an Ullmann condensation, which couples an aniline (B41778) derivative with an ortho-halogenated benzoic acid. nih.govekb.eg

In the context of this compound analogues, the cyclization step is a key transformation. For instance, the related compound, methyl 2-(N-methylamino)benzoate, undergoes a one-step reaction with an aryne precursor in the presence of cesium fluoride (B91410) to yield an acridone. nih.gov This reaction proceeds through a tandem intermolecular nucleophilic coupling with the aryne, followed by an intramolecular electrophilic cyclization to form the fused tricyclic system. nih.gov

Another established method involves the direct cyclocondensation of N-aryl derivatives of 2-(methylamino)benzoic acid using strong acids like concentrated sulfuric acid. Heating the precursor in the presence of the acid facilitates the intramolecular electrophilic attack of the carboxylic acid group (or its activated form) onto the adjacent N-linked aromatic ring, leading to the formation of the acridone core after dehydration. core.ac.ukresearchgate.net

The following table summarizes a representative cyclization reaction to form a fused acridone system from a closely related precursor, highlighting the reagents, conditions, and outcomes of the transformation.

Starting MaterialReagents and ConditionsFused System ProductYield
Methyl 2-(N-methylamino)benzoateo-(trimethylsilyl)phenyl triflate, Cesium Fluoride (CsF), Acetonitrile (B52724) (MeCN), Room Temperature, 1 day10-Methylacridone72% nih.gov

This reactivity underscores the utility of the aminobenzoic acid scaffold in creating structurally complex and pharmaceutically relevant fused heterocyclic systems through controlled ring-closure reactions.

Spectroscopic and Structural Characterization of 3 Amino 2 Methylamino Benzoic Acid and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule. For 3-Amino-2-(methylamino)benzoic acid, the spectra would be characterized by vibrations of the amino (-NH2), methylamino (-NH(CH3)), and carboxylic acid (-COOH) groups, as well as the substituted benzene (B151609) ring.

Key expected vibrational modes include:

N-H Stretching: The primary amine (-NH2) would exhibit two distinct stretching bands, typically in the range of 3400-3200 cm⁻¹. The secondary amine (-NH(CH3)) would show a single N-H stretching vibration in a similar region.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the methyl group's C-H stretching will appear in the 2950-2850 cm⁻¹ region.

C=O Stretching: The carboxylic acid carbonyl (C=O) stretch is a strong, prominent band, typically observed between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids due to conjugation. dergipark.org.tr

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected around 1600 cm⁻¹.

C-N Stretching: The C-N stretching vibrations for both the amino and methylamino groups will appear in the 1350-1250 cm⁻¹ region.

O-H Bending: In-plane O-H bending of the carboxylic acid can be found around 1440-1395 cm⁻¹ and out-of-plane bending is a broad band around 920 cm⁻¹.

The analysis of related compounds like 2-amino-3-methylbenzoic acid through theoretical calculations has aided in the assignment of these vibrational bands. dergipark.org.tr

Table 1: Expected IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3400-3200
N-H Bend~1600
Secondary Amine (-NH(CH₃))N-H Stretch3400-3200
C-N Stretch1350-1250
Carboxylic Acid (-COOH)O-H Stretch3300-2500 (broad)
C=O Stretch1710-1680
C-O Stretch1320-1210
O-H Bend1440-1395 (in-plane), ~920 (out-of-plane)
Aromatic RingC-H Stretch>3000
C=C Stretch1600-1450
Methyl Group (-CH₃)C-H Stretch2950-2850

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR would provide critical information for this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the aromatic protons, the amine protons, the methyl protons, and the carboxylic acid proton.

Aromatic Protons: The three protons on the benzene ring would appear in the aromatic region (typically δ 6.0-8.0 ppm). Their chemical shifts and coupling patterns would be influenced by the electron-donating amino and methylamino groups and the electron-withdrawing carboxylic acid group.

Amine Protons: The -NH₂ and -NH(CH₃) protons would likely appear as broad singlets, and their chemical shifts would be solvent-dependent. For example, in DMSO-d₆, the amino protons of 4-aminobenzoic acid appear as a broad singlet at 5.90 ppm. spcmc.ac.in

Methyl Protons: The methyl group protons (-CH₃) would give a singlet, likely in the δ 2.5-3.0 ppm range.

Carboxylic Acid Proton: The acidic proton of the -COOH group would be a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its position is highly dependent on concentration and solvent. spcmc.ac.in

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Carbonyl Carbon: The carboxylic acid carbonyl carbon would be the most downfield signal, expected in the range of δ 165-175 ppm. For instance, the carbonyl carbon of 3-aminobenzoic acid appears at δ 168.3 ppm. rsc.org

Aromatic Carbons: The six aromatic carbons would have chemical shifts between δ 110-155 ppm. The carbons attached to the nitrogen atoms would be shifted upfield due to the electron-donating effect of the amino groups, while the carbon attached to the carboxylic acid group would be shifted downfield.

Methyl Carbon: The methyl carbon would appear at a high field, typically in the range of δ 20-30 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Group¹H NMR (Predicted)¹³C NMR (Predicted)
-COOH>10 (broad s)165-175
Aromatic C-H6.0-8.0 (m)-
Aromatic C-110-155
-NH₂Variable (broad s)-
-NH(CH₃)Variable (broad s)-
-CH₃2.5-3.0 (s)20-30

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 166.18 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 166.

The fragmentation pattern would likely involve characteristic losses of small molecules:

Loss of H₂O: A peak at m/z 148 ([M-18]⁺) could arise from the loss of a water molecule from the carboxylic acid group.

Loss of CO: Decarbonylation of the molecular ion or the [M-H₂O]⁺ ion could lead to fragments.

Loss of COOH: A peak corresponding to the loss of the carboxyl group (45 Da) would result in a fragment at m/z 121.

α-Cleavage: Cleavage of the bond adjacent to the amino groups can also occur.

Studies on related compounds like p-aminobenzoic acid have shown that fragmentation is influenced by the site of protonation, with O-protonated and N-protonated isomers showing different dissociation channels. acs.orgacs.org

Table 3: Expected Mass Spectrometry Fragmentation for this compound

m/zFragment IonDescription
166[C₈H₁₀N₂O₂]⁺Molecular Ion
149[M-OH]⁺Loss of hydroxyl radical
148[M-H₂O]⁺Loss of water
121[M-COOH]⁺Loss of carboxyl group

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the UV region arising from π→π* transitions of the benzene ring. The presence of the amino and methylamino groups (auxochromes) and the carboxylic acid group (a chromophore) will influence the position and intensity of these bands.

For comparison, anthranilic acid (2-aminobenzoic acid) exhibits absorption maxima that can be influenced by solvent and complexation with metal ions. researchgate.netsrce.hr Substituted anthranilic acids have been studied for their fluorescence properties, which are sensitive to the molecular environment. acadiau.ca The electronic properties of substituted benzoic acids are known to be affected by the nature and position of the substituents. nih.gov

Table 4: Expected UV-Vis Absorption Maxima for this compound

TransitionExpected λₘₐₓ (nm)
π→π220-280
n→π300-350

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography would provide definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of creatininium 3-aminobenzoate (B8586502), for example, shows that the creatinine (B1669602) cation interacts with the aminobenzoate anion through N-H···O hydrogen bonds. nih.gov Such interactions would be expected to be a dominant feature in the crystal structure of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of aminobenzoic acid derivatives. researchgate.networldscientific.com Such calculations for a molecule like 3-Amino-2-(methylamino)benzoic acid would reveal fundamental properties governing its reactivity and interactions. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

Studies on related aminobenzoic acid systems demonstrate that the amino and carboxyl groups act as significant electron donor and acceptor sites, respectively. researchgate.net For instance, in an analysis of para-aminobenzoic acid complexes, these functional groups were identified as primary sites for intermolecular interactions. researchgate.net DFT calculations can also predict spectroscopic properties; simulated IR frequencies and UV-VIS spectra often show good agreement with experimental data, helping to confirm molecular structures and understand electronic transitions. researchgate.net Furthermore, analysis of the electronic properties of m-aminobenzoic acid under pressure has shown transitions from a semiconductor to a metallic phase, indicating that its structure and electronic behavior can be significantly altered by environmental conditions. worldscientific.com

Quantitative Structure-Activity Relationship (QSAR) Analysis focusing on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. chitkara.edu.indrugdesign.org For aminobenzoic acid derivatives, QSAR studies have identified key molecular descriptors that govern their therapeutic potential. nih.gov

In the development of novel antibacterial agents and acetylcholinesterase inhibitors for Alzheimer's disease, QSAR models have been successfully applied to series of p-aminobenzoic acid derivatives. nih.govufms.br These studies consistently highlight the importance of several classes of molecular descriptors:

Lipophilic/Hydrophobic Parameters: Hydrophobicity is often a critical factor. Increased hydrophobicity in certain regions of the molecule can enhance inhibitory activity against bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH). nih.gov

Electronic Parameters: Descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and total energy (Te) have been found to be dominant in explaining the antimicrobial activity of PABA derivatives. chitkara.edu.in Electrostatic fields are also crucial, indicating that the charge distribution across the molecule plays a significant role in its interaction with biological targets. ufms.br

A 3D-QSAR study on p-aminobenzoic acid derivatives as acetylcholinesterase inhibitors revealed that hydrophobic and electrostatic fields were the primary governors of bioactivity. ufms.br The insights from the resulting contour maps guided the design of new, more potent inhibitors. ufms.br

Descriptor ClassSpecific Descriptor ExamplesInfluence on Biological Activity
LipophilicHydrophobicity (logP)Increased hydrophobicity often correlates with higher inhibitory activity. nih.gov
ElectronicLUMO Energy, Electrostatic FieldsDominant factors in explaining antimicrobial and enzyme inhibitory activity. chitkara.edu.inufms.br
Steric/TopologicalMolar Refractivity, AromaticityImportant for receptor fit and interaction strength. nih.gov

Thermodynamic Investigations of Related Aminobenzoic Acid Systems

While specific thermodynamic data for this compound is not extensively documented, detailed investigations of its isomers, meta-aminobenzoic acid (m-ABA) and para-aminobenzoic acid (p-ABA), provide a strong framework for understanding its likely physical properties. These studies focus on polymorphism, solubility, and the energies associated with phase transitions. acs.orgul.iersc.org

Polymorphism, the ability of a solid to exist in multiple crystalline forms, is a key characteristic of aminobenzoic acids. For m-ABA, two polymorphs have been identified which are enantiotropically related, with a stability transition temperature of 156.1 °C. acs.org Similarly, p-ABA also has two known polymorphs. ul.iersc.org The thermodynamic stability and interrelationship between these forms have been explored using techniques like differential scanning calorimetry (DSC) to measure heat capacities and melting properties. acs.orgrsc.org

Comprehensive thermodynamic analysis allows for the establishment of energy-temperature diagrams, defining the Gibbs free energy, enthalpy, and entropy of fusion as a function of temperature. acs.org Sublimation thermodynamics have also been investigated, yielding standard molar enthalpies, entropies, and Gibbs energies of sublimation, which are crucial for understanding crystal lattice energy and solubility characteristics. researchgate.net

Thermodynamic Properties of p-Aminobenzoic Acid Polymorphs rsc.org
ParameterValueConditions
Transition Temperature (α → β)16 °C (estimated)Interpolation of solubility data
Enthalpy Difference (ΔH) at Transition Temp.2.84 kJ mol⁻¹-
Entropy Difference (ΔS) at Transition Temp.9.80 J mol⁻¹ K⁻¹-
Melting Temperature (β form)140 °C (estimated)Extrapolation of solubility data
Gibbs Free Energy Difference at β m.p.1.6 kJ mol⁻¹-

Computational Design and Prediction of Novel Derivatives

The structural backbone of aminobenzoic acid serves as a valuable scaffold in medicinal chemistry for the computational design of novel therapeutic agents. nih.govnih.gov By modifying the core structure and using computational tools to predict the properties of the resulting virtual compounds, researchers can rationally design derivatives with enhanced activity and specificity.

This process often begins with insights gained from QSAR and molecular docking studies. For example, after identifying the key structural features required for acetylcholinesterase inhibition through a 3D-QSAR model, four new inhibitors based on the p-aminobenzoic acid scaffold were designed with predicted activities higher than the most active compound in the original series. ufms.br Molecular docking was then used to analyze the binding modes of these newly designed compounds within the active site of the target enzyme, confirming favorable interactions. ufms.brnih.gov

The design process involves several key steps:

Scaffold Identification: Using a known active molecule like an aminobenzoic acid derivative as a starting point.

In Silico Modification: Creating a virtual library of new derivatives by adding, removing, or substituting functional groups at various positions.

Property Prediction: Calculating key molecular descriptors (e.g., lipophilicity, electronic properties) and predicting biological activity using established QSAR models.

Molecular Docking: Simulating the interaction of the most promising virtual compounds with their biological target to predict binding affinity and orientation. nih.gov

Synthesis and Evaluation: Synthesizing the top-ranked computationally designed compounds and evaluating their actual biological activity to validate the computational predictions. nih.govtandfonline.com

This iterative cycle of computational design, prediction, and experimental validation accelerates the discovery of new drug candidates, as demonstrated in the development of novel antibacterial and anticancer agents derived from aminobenzoic acid structures. nih.govtandfonline.com

Research Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Organic Synthesis and Fine Chemicals Production

3-Amino-2-(methylamino)benzoic acid and its isomers serve as crucial intermediates in the synthesis of a variety of fine chemicals and complex organic structures. Its related compound, 2-(methylamino)benzoic acid, is used in the synthesis of 2-thioxo quinazolin-4-ones. researchgate.net The general class of aminobenzoic acids are foundational in producing a range of chemicals. researchgate.net For instance, 3-amino-2-methylbenzoic acid, a structurally similar compound, is recognized as an important chemical intermediate in the pharmaceutical and pesticide industries. google.com The synthesis of this analog often starts from m-xylene, proceeding through oxidation and nitration, followed by a reduction step to yield the final product. google.com Another related compound, 4-(Methylamino)benzoic acid, is a key intermediate for various pharmaceutical products, dyes, and preservatives. lookchem.com

The production of these intermediates can be achieved through various synthetic routes. For example, a method for preparing 3-amino-2-methylbenzoic acid involves the liquid phase catalytic hydrogenation of 3-nitro-2-methylbenzoic acid, which is noted for being environmentally friendly with high product purity and yield. google.com

Precursor for Complex Organic Molecules and Pharmaceutical Intermediates

The structural framework of this compound is particularly valuable in the construction of heterocyclic compounds, which are core components of many pharmaceutical agents. Specifically, derivatives of this benzoic acid are precursors to quinazolinediones, a class of compounds with significant interest in medicinal chemistry. researchgate.net The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, for example, can start from anthranilic acid derivatives. rjptonline.org One method involves the reaction of an anthranilic acid with an acyl chloride or carboxylic acid to form a benzoxazinone (B8607429) intermediate, which is then reacted with an amine to yield the quinazolinone. rjptonline.org

Furthermore, related N-methylaminobenzoic acid derivatives are employed in the synthesis of various pharmaceutical intermediates. indiamart.comekb.eg For example, 2-(methylamino)benzoic acid is a starting material for preparing 1-methyl-2H-benzo[d] Current time information in Bangalore, IN.tcichemicals.comoxazine-2,4(1H)-dione, which is then used to create N-(4-acetylphenyl)-2-(methylamino)benzamide, a precursor for dihydroquinazolin-4(1H)-ones with potential antibacterial properties. ekb.eg The versatility of these benzoic acid derivatives makes them important building blocks in the development of new therapeutic agents. smolecule.com

Table 1: Examples of Pharmaceutical Intermediates Synthesized from Related Aminobenzoic Acids

Starting MaterialIntermediate SynthesizedTarget Compound ClassReference
2-(Methylamino)benzoic acid1-Methyl-2H-benzo[d] Current time information in Bangalore, IN.tcichemicals.comoxazine-2,4(1H)-dioneDihydroquinazolin-4(1H)-ones ekb.eg
Anthranilic Acid DerivativesBenzoxazinones2,3-Disubstituted Quinazolin-4(3H)-ones rjptonline.org
2-Aminobenzoic Acid / 2-(N-methylamino)benzoic acid2-Thioxo quinazolin-4-onesQuinazolinones researchgate.net
Anthranilic Acid DerivativeCarboxy-asymmetric urea (B33335) derivativePhenylalanine derivatives with quinazolinedione skeletons google.com

Utilization in Peptide Chemistry and Unnatural Amino Acid Derivatives Research

This compound and its isomers are classified as unnatural amino acid derivatives, making them valuable tools in peptide chemistry. tcichemicals.comfluorochem.co.uk These modified amino acids allow researchers to create peptides with unique structures and properties. smolecule.com For example, the Fmoc-protected version of the related compound, 3-amino-4-(methylamino)benzoic acid, serves as a building block in solid-phase peptide synthesis. chemimpex.com The presence of the methylamino group can influence the biological activity of the resulting peptides. chemimpex.com

A significant application is the use of 3-amino-4-(methylamino)benzoic acid (MeDbz) as a linker in a technique called native chemical ligation (NCL). researchgate.net This method facilitates the synthesis of cyclic peptides, which are of growing interest in drug discovery due to their specific binding properties. researchgate.net The MeDbz linker enables on-resin cyclization, a process for creating cyclic homodetic and thiodepsipeptides. researchgate.net This compound has been shown to be effective as a linker in chemical ligation reactions for synthesizing complex peptides and proteins. biosynth.com

Application as a Buffering Agent in Biological Research Systems

While many amino acids and their derivatives can act as buffers due to their zwitterionic nature, the specific use of this compound as a buffering agent in biological research is not extensively documented in the reviewed literature. The predicted pKa value for the related compound 3-amino-4-methylamino-benzoic acid is approximately 4.04, which suggests it could buffer in acidic conditions. chemicalbook.com For comparison, the pKa values of other aminobenzoic acids are known, such as 4.78 for 2-aminobenzoic acid and 4.55 for 3-aminobenzoic acid. oup.com However, other compounds like HEPES and MOPS are more commonly used as standard biological buffers. biosynth.com

Table 2: pKa Values of Related Benzoic Acid Derivatives

CompoundpKa ValueReference
Benzoic acid4.20 oup.com
2-Aminobenzoic acid4.78 oup.com
3-Aminobenzoic acid4.55 oup.com
3-Amino-4-methylamino-benzoic acid (Predicted)4.04 ± 0.10 chemicalbook.com

Development of Chemical Probes and Ligands for Research Purposes

The structural scaffold of this compound is suitable for the development of chemical probes and ligands designed to interact with biological targets. While direct examples for this specific isomer are limited, the broader class of substituted benzoic acids is widely used for this purpose. For instance, a complex ligand containing a 2-(methylamino)ethyl glycyl amino phenyl ethynyl (B1212043) benzoic acid moiety has been co-crystallized with human receptor protein tyrosine phosphatase gamma. rcsb.org This demonstrates how such structures can be incorporated into larger molecules to target specific protein binding sites. rcsb.org

The design of ligands often involves modifying a core structure to optimize binding affinity and selectivity for a target receptor. The isoxazole-based chemotype, for example, has been used to create allosteric inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a target for inflammatory diseases. acs.org This highlights the general principle of using substituted aromatic acids as a foundation for developing highly specific molecular probes and therapeutic candidates.

Advanced Analytical Methodologies for 3 Amino 2 Methylamino Benzoic Acid Research

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Quantification

Chromatography is a fundamental technique for separating, identifying, and quantifying components within a mixture. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis of non-volatile and thermally sensitive compounds like 3-Amino-2-(methylamino)benzoic acid. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase. For compounds with aromatic rings and polar functional groups, such as amino and carboxylic acid moieties, reversed-phase (RP) HPLC is commonly employed.

In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com The retention of the compound can be finely tuned by adjusting the mobile phase composition, pH, and temperature. For aminobenzoic acids, which are zwitterionic, mixed-mode chromatography can also be effective, as it utilizes both reversed-phase and ion-exchange mechanisms to improve separation between closely related isomers. helixchrom.com The use of an acidic modifier, such as formic acid or phosphoric acid, in the mobile phase helps to ensure consistent ionization of the analyte and improve peak shape. sielc.com Quantification is typically achieved using an ultraviolet (UV) detector, leveraging the chromophoric nature of the benzoic acid ring.

Interactive Table: Example HPLC Conditions for Analysis of Benzoic Acid Derivatives

Parameter Condition Purpose
Column Newcrom R1 (Reverse-Phase) Provides separation based on hydrophobicity. sielc.com
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid Elutes the compound from the column. Acid controls ionization. sielc.com
Detection UV, MS, CAD, ELSD Detects the analyte as it elutes. helixchrom.com
Flow Rate 0.6 mL/min Controls the speed of the separation. helixchrom.com

| Injection Volume | 2 µL | Introduces a precise amount of the sample. helixchrom.com |

Gas Chromatography (GC)

Gas chromatography is a powerful separation technique, but it is generally reserved for volatile and thermally stable compounds. Amino acids, including this compound, are polar, non-volatile, and prone to thermal degradation. nih.gov Therefore, their analysis by GC requires a chemical derivatization step to convert them into more volatile and stable forms. nih.govresearchgate.net

The derivatization process involves reacting the polar functional groups (–COOH, –NH2, and –NHCH3) with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.net This reaction replaces the acidic protons with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, increasing the compound's volatility and making it suitable for GC analysis. researchgate.net Once derivatized, the compound is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. Flame Ionization Detection (FID) is a common method for quantification.

Interactive Table: Typical GC Derivatization and Analysis Parameters for Amino Acids

Step Parameter Detail
Derivatization Reagent MTBSTFA Converts polar functional groups to volatile silyl (B83357) derivatives. researchgate.net
Reaction Conditions Incubation at 60°C for 60 minutes Ensures complete derivatization of the analyte. dss.go.th
GC Column SPB-1 (nonpolar) Separates derivatized compounds based on boiling points. dss.go.th
Carrier Gas Helium Transports the analyte through the column. dss.go.th
Oven Program Temperature gradient (e.g., 150°C to 280°C) Optimizes separation of different components. dss.go.th

| Detector | FID or Mass Spectrometry (MS) | Provides quantitative or structural information. |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, providing a high degree of certainty in both identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an ideal technique for the comprehensive analysis of this compound. It directly couples an HPLC system to a mass spectrometer. After the compound is separated by the HPLC column, it enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions from the eluted analyte without significant fragmentation.

The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing highly specific detection and molecular weight information. For this compound (C8H10N2O2), the expected exact mass is approximately 166.07 Da. nih.gov Further structural confirmation can be achieved using tandem mass spectrometry (LC-MS/MS), where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. nih.gov This fragmentation pattern provides a structural fingerprint that is unique to the molecule, allowing for unambiguous identification even in complex biological matrices. nih.govscielo.org.za

Interactive Table: Illustrative LC-MS/MS Parameters for Amino Acid Analysis

Parameter Setting Function
Chromatography UHPLC Provides rapid and high-resolution separation. nih.gov
Ionization Source Heated Electrospray Ionization (HESI) Generates charged ions from the analyte for MS detection. nih.gov
Mass Analyzer Quadrupole Orbitrap or Triple Quadrupole Separates ions by mass-to-charge ratio with high resolution. nih.govnih.gov
Scan Mode Full Scan / Single Reaction Monitoring (SRM) Detects all ions within a range or targets specific parent-daughter ion transitions for enhanced sensitivity. scielo.org.za

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Standard reversed-phase conditions suitable for ESI. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the derivatization of this compound is mandatory, as described previously. nih.gov The GC column effluent is directly introduced into the ion source of the mass spectrometer, which is typically an electron ionization (EI) source. dss.go.th EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. dss.go.th

While this fragmentation can make the parent molecular ion difficult to observe, the resulting mass spectrum, with its unique pattern of fragment ions, serves as a highly specific identifier. researchgate.net This fragmentation pattern can be compared against spectral libraries for confirmation. GC-MS provides excellent chromatographic resolution and is highly sensitive, making it a powerful tool for purity assessment and the identification of trace-level impurities. dss.go.th

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer an alternative approach for the analysis of redox-active molecules like this compound. These techniques measure changes in electrical properties (such as current or potential) that occur during an electrochemical reaction involving the analyte. The presence of two amino groups on the aromatic ring makes the compound susceptible to oxidation.

Techniques such as cyclic voltammetry (CV) can be used to study the oxidation potential of the compound, providing insights into its electronic properties and stability. It is known that aminobenzoic acids can be polymerized electrochemically through the oxidation of their amino groups. researchgate.net This property could be exploited to develop sensitive electrochemical sensors. For instance, the compound could be electropolymerized onto an electrode surface, and the resulting modified electrode could be characterized using electrochemical impedance spectroscopy (EIS). researchgate.net Changes in impedance could then be correlated with the concentration of the analyte in a sample. These methods are often rapid, cost-effective, and can be highly sensitive, offering a complementary approach to traditional chromatographic techniques for detection and characterization. researchgate.net

Future Research Directions and Perspectives in 3 Amino 2 Methylamino Benzoic Acid Chemistry

Development of More Sustainable and Atom-Economical Synthetic Protocols

One promising approach is the refinement of catalytic hydrogenation processes. For instance, methods developed for structurally similar compounds, such as 3-amino-2-methylbenzoic acid, utilize liquid-phase catalytic hydrogenation of a nitro precursor (3-nitro-2-methylbenzoic acid). google.com This type of process can achieve high purity (>99%) and yield (>95%) while being environmentally friendly, as the main byproduct is water. google.com Future work could adapt this for 3-Amino-2-(methylamino)benzoic acid, potentially starting from 2-(methylamino)-3-nitrobenzoic acid. Research into novel catalysts, such as supported nanoparticles or earth-abundant metal catalysts, could further enhance the sustainability of this route by allowing for lower catalyst loading and milder reaction conditions.

Another avenue involves the application of biocatalysis. Amide bond synthetases, for example, are being explored for the coupling of various benzoic acid and amine substrates in aqueous media under mild conditions, driven by ATP. rsc.org Investigating enzymes that can selectively perform amination or methylation on a benzoic acid scaffold could lead to highly specific and sustainable synthetic pathways, minimizing the need for protecting groups and reducing chemical waste.

Table 1: Comparison of a Hypothetical Traditional vs. a Proposed Sustainable Synthetic Route

FeatureHypothetical Traditional RouteProposed Sustainable Route
Starting Material Complex, multi-functionalized benzene (B151609) derivativeReadily available 2-chloro-3-nitrobenzoic acid
Key Steps Multiple steps: Nitration, reduction, nucleophilic substitution, protection/deprotectionFewer steps: Nucleophilic substitution (methylamine), catalytic hydrogenation
Reagents Stoichiometric strong acids/bases, potentially hazardous reducing agentsCatalytic amounts of a recyclable catalyst (e.g., Pd/C, Raney Ni), H₂ gas
Solvents Potentially harsh organic solventsWater, ethanol (B145695), or other green solvents google.com
Atom Economy Lower, due to protecting groups and multiple stepsHigher, especially in the hydrogenation step
Byproducts Significant salt and organic wastePrimarily water

Exploration of Novel Chemical Transformations and Catalytic Applications

The trifunctional nature of this compound makes it a versatile building block for synthesizing more complex molecules. The differential reactivity of the primary aniline-type amine, the secondary N-methyl amine, and the carboxylic acid allows for selective chemical modifications.

Future research should explore its use in multicomponent reactions, such as the Ugi reaction, which can generate diverse molecular scaffolds in a single step from an amine, a carboxylic acid, an aldehyde/ketone, and an isocyanide. rsc.org By using this compound, where two of the necessary components are present in one molecule, novel classes of peptidomimetics and heterocyclic compounds could be accessed. rsc.org

Furthermore, the compound holds potential as a ligand in catalysis. The arrangement of the two nitrogen donors and the carboxylate oxygen donor makes it a candidate for forming stable tridentate complexes with transition metals. These metal complexes could be investigated for catalytic activity in reactions such as C-C and C-N cross-coupling, oxidations, or asymmetric synthesis. The development of chiral catalysts derived from resolved enantiomers of a related chiral molecule could be a particularly fruitful area.

Advanced Characterization Techniques for Dynamic Molecular Systems

Understanding the intramolecular and intermolecular interactions of this compound is crucial for predicting its behavior in different environments. Advanced characterization techniques will be pivotal in elucidating these complex dynamics.

High-resolution, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., COSY, HSQC, HMBC, and NOESY) can map out the precise connectivity and spatial relationships within the molecule. These techniques could confirm the presence and strength of intramolecular hydrogen bonding, for example, between the carboxylic acid proton and the adjacent N-methylamino group, which can influence the molecule's conformation and reactivity.

Solid-state characterization using techniques like X-ray crystallography is essential to determine its packing in the solid state and to analyze intermolecular interactions like hydrogen-bonding networks. mdpi.com Combining experimental data with computational methods like Hirshfeld surface analysis can provide quantitative and visual insights into these non-covalent interactions, which are fundamental to the design of materials like liquid crystals or co-crystals. mdpi.comresearchgate.net Dynamic rheology and Fourier-transform infrared (FTIR) spectroscopy could be used in tandem to monitor its polymerization or self-assembly processes in real-time. hal.science

Theoretical Prediction of Undiscovered Reactivities and Properties

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound before embarking on extensive lab work. Density Functional Theory (DFT) calculations can be employed to model its geometric and electronic structure with high accuracy. mdpi.com

Key properties that can be predicted include:

Acid-base properties (pKa): Quantitative Structure-Property Relationship (QSPR) models and DFT calculations can predict the distinct pKa values for the two amine groups and the carboxylic acid. researchgate.net This information is vital for designing selective reactions and understanding its behavior in biological systems.

Reaction Mechanisms: Computational modeling can elucidate plausible mechanisms for novel transformations, identify transition states, and calculate activation energies, thereby guiding the optimization of reaction conditions. researchgate.net

Spectroscopic Properties: Theoretical calculations of IR, Raman, and NMR spectra can aid in the interpretation of experimental data and confirm structural assignments. researchgate.net

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the molecule's potential as an electronic material, for example, in organic semiconductors or dye-sensitized solar cells. researchgate.net

Table 2: Examples of Theoretically Predictable Properties

PropertyComputational MethodPotential Application of Data
pKa Values DFT, QSPRPredicting reactivity, designing selective functionalization, formulation development. researchgate.net
HOMO/LUMO Energies TD-DFTAssessing suitability for use in organic electronics and photochemistry. researchgate.net
Molecular Electrostatic Potential (MEP) DFTIdentifying sites for electrophilic/nucleophilic attack and hydrogen bonding. mdpi.com
Vibrational Frequencies DFT, MP2Aiding in the assignment of experimental IR and Raman spectra. researchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The intersection of organic chemistry and materials science is a particularly promising frontier for this compound. Its rigid aromatic core and multiple hydrogen-bonding sites make it an excellent candidate for the rational design of functional organic materials.

Future interdisciplinary research could focus on:

Supramolecular Assemblies: The molecule's capacity for self-assembly through hydrogen bonding could be harnessed to create complex architectures like liquid crystals, gels, or nanofibers. Similar polyfunctional aromatic molecules have been shown to form columnar liquid crystals. researchgate.net

Functional Polymers: this compound can serve as a functional monomer. Polymerization could lead to novel polyamides or other polymers with unique properties, such as high thermal stability or specific binding capabilities, conferred by the pendant functional groups.

Coordination Polymers and MOFs: As a multitopic ligand, it can be used to construct coordination polymers or Metal-Organic Frameworks (MOFs). mdpi.com These materials could be designed to have porous structures with applications in gas storage, separation, or heterogeneous catalysis.

Organic Electronics: Anthraquinone derivatives, which share structural motifs with functionalized aromatic acids, are being investigated for their fluorescent properties in applications like Organic Light-Emitting Diodes (OLEDs). ontosight.ai The electronic properties of this compound and its derivatives could be tuned for similar applications.

By pursuing these research avenues, the scientific community can unlock new applications for this compound, transforming it from a simple chemical entity into a valuable component for advanced technologies and materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.